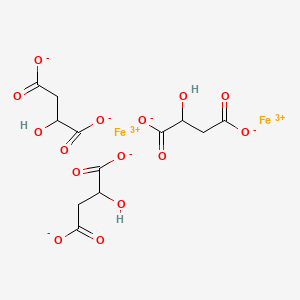
Ferric malate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diiron trimalate is a coordination compound consisting of two iron atoms bridged by malate ligands. This compound is of significant interest due to its potential applications in catalysis and its role as a model for biological iron-sulfur clusters. The unique structure of diiron trimalate allows it to participate in various chemical reactions, making it a valuable compound in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diiron trimalate can be synthesized through the reaction of iron salts with malic acid under controlled conditions. One common method involves the reaction of iron(III) chloride with malic acid in an aqueous solution, followed by the addition of a base to precipitate the diiron trimalate complex. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of diiron trimalate involves similar steps but on a larger scale. The process begins with the dissolution of iron(III) chloride in water, followed by the addition of malic acid. The mixture is then neutralized with a base such as sodium hydroxide to precipitate the diiron trimalate. The precipitate is filtered, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Diiron trimalate undergoes various chemical reactions, including:
Oxidation: Diiron trimalate can be oxidized to form higher oxidation state iron complexes.
Reduction: The compound can be reduced to lower oxidation state iron complexes.
Substitution: Ligands in diiron trimalate can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines and amines under mild conditions.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New diiron complexes with different ligands.
Applications De Recherche Scientifique
Diiron trimalate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Diiron trimalate serves as a model compound for studying iron-sulfur clusters in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for iron-related disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of diiron trimalate involves its ability to undergo redox reactions, which are crucial for its catalytic activity. The iron centers in the compound can cycle between different oxidation states, facilitating various chemical transformations. The malate ligands play a key role in stabilizing the iron centers and enabling efficient electron transfer.
Comparaison Avec Des Composés Similaires
- Diiron dithiolate complexes
- Diiron carbonyl complexes
- Diiron toluenethiolate complexes
Propriétés
Numéro CAS |
5905-51-1 |
|---|---|
Formule moléculaire |
C12H12Fe2O15 |
Poids moléculaire |
507.90 g/mol |
Nom IUPAC |
2-hydroxybutanedioate;iron(3+) |
InChI |
InChI=1S/3C4H6O5.2Fe/c3*5-2(4(8)9)1-3(6)7;;/h3*2,5H,1H2,(H,6,7)(H,8,9);;/q;;;2*+3/p-6 |
Clé InChI |
JLLRXSCNTCSLFX-UHFFFAOYSA-H |
SMILES canonique |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].[Fe+3].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



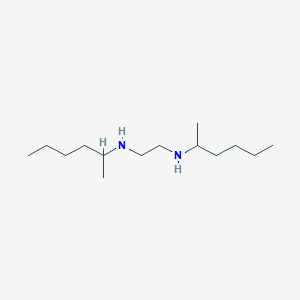
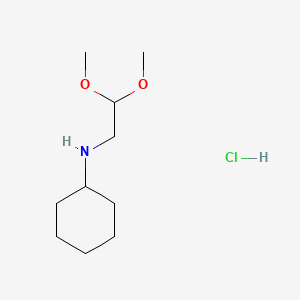
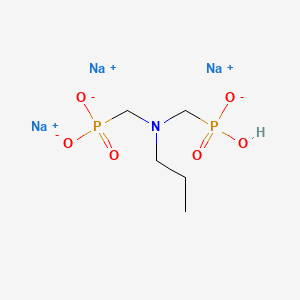

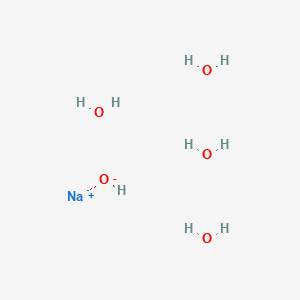
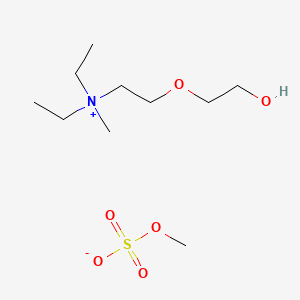



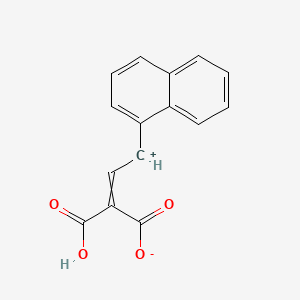
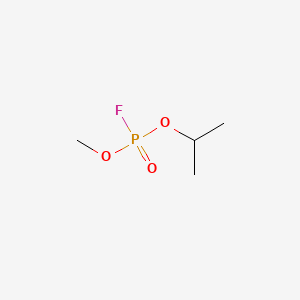
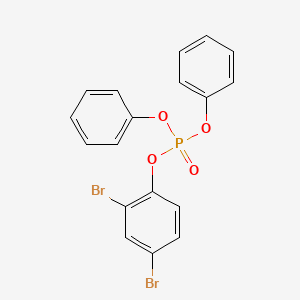
![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
